Predicted Lipophilicity (LogP) vs. 4-Amine Isomer
Computational prediction yields a LogP of 7.92 for the target compound , higher than the 7.54 predicted for the 4-amine isomer N-(4-(naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-4-amine (CAS 897921-59-4) . The difference of ~0.38 log units indicates greater hydrophobicity, which may affect solution processability and film-forming characteristics.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 7.92 (predicted) |
| Comparator Or Baseline | 4-amine isomer (CAS 897921-59-4): 7.54 (predicted) |
| Quantified Difference | ΔLogP ≈ 0.38 |
| Conditions | Predicted by ACD/Labs or similar; no experimental measurement reported |
Why This Matters
Higher LogP suggests altered solubility and compatibility with non-polar organic solvents, which can influence solution-processed OLED fabrication.
